2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
CAS No.:
Cat. No.: VC9579514
Molecular Formula: C13H11Cl2N3O3S2
Molecular Weight: 392.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11Cl2N3O3S2 |
|---|---|
| Molecular Weight | 392.3 g/mol |
| IUPAC Name | 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C13H11Cl2N3O3S2/c14-9-6-10(15)11(23(20,21)18-7-1-2-7)5-8(9)12(19)17-13-16-3-4-22-13/h3-7,18H,1-2H2,(H,16,17,19) |
| Standard InChI Key | ZOMQOICETVCWTK-UHFFFAOYSA-N |
| SMILES | C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl |
| Canonical SMILES | C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzamide core substituted at positions 2 and 4 with chlorine atoms, a cyclopropylsulfamoyl group at position 5, and a thiazol-2-yl amide moiety (Figure 1). Key structural attributes include:
-
Chlorine substituents: Enhance electrophilicity and influence binding interactions with biological targets.
-
Cyclopropylsulfamoyl group: Introduces steric constraints and potential hydrogen-bonding capabilities.
-
Thiazole ring: A heterocyclic component known to modulate pharmacokinetic properties and target selectivity.
Table 1: Physicochemical Properties of 2,4-Dichloro-5-(Cyclopropylsulfamoyl)-N-(1,3-Thiazol-2-yl)Benzamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁Cl₂N₃O₃S₂ |
| Molecular Weight | 392.3 g/mol |
| IUPAC Name | 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide |
| SMILES | C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl |
| Canonical SMILES | C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl |
| PubChem CID | 5301318 |
Synthetic Pathways and Optimization
Key Intermediate: 2,4-Dichloro-5-Sulfamoylbenzoic Acid
The synthesis of related benzamide derivatives often begins with 2,4-dichloro-5-sulfamoylbenzoic acid, as described in a patented green synthesis route :
-
Sulfonation: 2,4-dichlorobenzoic acid reacts with chlorosulfonic acid in the presence of sodium sulfate and N-methylpyrrolidone (NMP) at 145°C .
-
Ammoniation: The intermediate sulfonyl chloride undergoes reaction with ammonia at 0–5°C to form the sulfamoyl group .
-
Acidification and Purification: Crude product is acidified, washed, and recrystallized using ethanol .
Research Gaps and Future Directions
Despite its promising scaffold, direct pharmacological data for 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide remain limited. Critical research priorities include:
-
In Vitro Screening: Broad-spectrum testing against bacterial, fungal, and cancer cell lines.
-
ADMET Profiling: Evaluation of absorption, distribution, metabolism, excretion, and toxicity.
-
Crystallographic Studies: Elucidating binding modes with target enzymes like DHPS or kinases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume